Leaving Group Electronic Profile: Mesylate Exhibits Stronger Electron-Withdrawing Character than Tosylate
The mesylate group in (3-methyloxetan-3-yl) methanesulfonate exerts a stronger electron-withdrawing inductive effect compared to the tosylate analog. The Hammett σₚ constant for the methanesulfonate group is +0.33, whereas the p-toluenesulfonate (tosylate) group exhibits a σₚ of +0.29 as determined by potentiometric titration of the corresponding para-substituted benzoic acids [1]. This quantitative difference indicates that the mesylate ester is intrinsically more electron-deficient at the reaction center, which translates to measurably distinct solvolytic reactivity profiles [2].
Tosylate: +0.29
Δ = +0.04
| Evidence Dimension | Hammett σₚ substituent constant (electron-withdrawing capacity of the sulfonate leaving group) |
|---|---|
| Target Compound Data | σₚ = +0.33 (methanesulfonate/mesylate group) |
| Comparator Or Baseline | σₚ = +0.29 (p-toluenesulfonate/tosylate group); σₚ = +0.47 (triflate group) |
| Quantified Difference | Δσₚ = +0.04 (mesylate more electron-withdrawing than tosylate); mesylate σₚ is 69% of the triflate value |
| Conditions | Potentiometric titration of 4-substituted benzoic acids in aqueous medium (J. Org. Chem. 1976) |
Why This Matters
The higher σₚ value provides a quantitative electronic basis for selecting the mesylate when faster SN2 displacement rates or altered reaction chemoselectivity are required, enabling rational reagent choice rather than empirical trial-and-error.
- [1] Stang, P. J.; Anderson, A. G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. J. Org. Chem. 1976, 41 (5), 781–785. https://doi.org/10.1021/jo00867a007. View Source
- [2] Kevill, D. N.; D'Souza, M. J. Kinetic and Spectroscopic Characterisation of Highly Reactive Methanesulfonates. J. Chem. Res. 1994. https://www.semanticscholar.org. View Source
